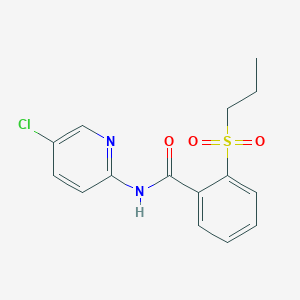
3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-ethoxyphenyl)propanamide
Beschreibung
The chemical compound "3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-ethoxyphenyl)propanamide" is a complex molecule that contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential for various biological activities, stemming from the versatile pyrrolidine scaffold. The pyrrolidine ring, a saturated counterpart of the aromatic pyrrole, is sp3-hybridized, contributing to the stereochemistry and three-dimensional structure of molecules, which is crucial for their biological functions (Li Petri et al., 2021).
Synthesis Analysis
Synthesis of compounds like "3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-ethoxyphenyl)propanamide" often involves strategies that enable the construction of the pyrrolidine ring or the introduction of functional groups to preformed pyrrolidine rings. These strategies can include ring construction from cyclic or acyclic precursors under specific reaction conditions, or functionalization of existing pyrrolidine rings, such as proline derivatives. The stereochemistry introduced by different stereoisomers and the spatial orientation of substituents can significantly influence the biological profile of the compounds due to their binding mode to enantioselective proteins (Li Petri et al., 2021).
Molecular Structure Analysis
The molecular structure of "3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-ethoxyphenyl)propanamide" is characterized by the presence of a pyrrolidine ring, which is a key structural feature contributing to its pharmacological potential. The saturated nature of the pyrrolidine ring provides a high degree of three-dimensional structure, which is beneficial for interacting with biological targets. The dioxo functionality and the ethoxyphenyl side chain further contribute to the molecule's chemical reactivity and potential interactions with proteins (Li Petri et al., 2021).
Chemical Reactions and Properties
Compounds containing the pyrrolidine ring, such as "3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-ethoxyphenyl)propanamide," can undergo various chemical reactions, including functionalization at different positions of the ring. The presence of functional groups like dioxo and ethoxyphenyl allows for a wide range of chemical modifications, which can be used to fine-tune the compound's physical and chemical properties for specific applications. The reactivity of such compounds is influenced by the steric factors and the electronic environment provided by the pyrrolidine ring and the attached functional groups (Li Petri et al., 2021).
Physical Properties Analysis
The physical properties of "3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-ethoxyphenyl)propanamide," including solubility, melting point, and stability, are influenced by its molecular structure. The presence of the pyrrolidine ring and the dioxo and ethoxyphenyl groups affect the compound's solubility in various solvents, its thermal stability, and its melting point. These properties are critical for the compound's handling, formulation, and application in different fields (Li Petri et al., 2021).
Chemical Properties Analysis
"3-(2,5-dioxo-1-pyrrolidinyl)-N-(2-ethoxyphenyl)propanamide" exhibits chemical properties typical of compounds with pyrrolidine rings, including reactivity towards nucleophiles and electrophiles, depending on the functional groups present. The dioxo functionality may be involved in redox reactions, while the ethoxyphenyl group can participate in various organic reactions, contributing to the compound's versatility in chemical synthesis and modifications (Li Petri et al., 2021).
Eigenschaften
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(2-ethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-21-12-6-4-3-5-11(12)16-13(18)9-10-17-14(19)7-8-15(17)20/h3-6H,2,7-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLOFSUFUJVXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-chlorophenoxy)ethyl]-2,2-diphenylacetamide](/img/structure/B4790709.png)
![{2-[(5-tert-butyl-2-methoxyphenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4790727.png)
![N'-bicyclo[3.2.0]hept-2-en-6-ylidene-2,5-dihydroxybenzohydrazide](/img/structure/B4790735.png)

![ethyl 2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4790746.png)

![N-(2-bromophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4790776.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-(1-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4790804.png)

![5-[(1,3-benzoxazol-2-ylthio)methyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4790812.png)
![2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}acrylonitrile](/img/structure/B4790817.png)
![2-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}-4-phenyl-1,3-thiazole](/img/structure/B4790828.png)

![N-(4-methoxyphenyl)-3-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}propanamide](/img/structure/B4790839.png)